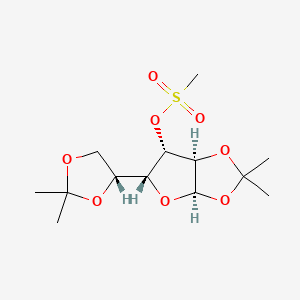

1,2:5,6-Di-O-isopropylidene-3-O-(methylsulfonyl)-alpha-D-glucofuranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2:5,6-Di-O-isopropylidene-3-O-(methylsulfonyl)-alpha-D-glucofuranose is a chemical compound that contains 46 bonds in total, including 24 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 3 five-membered rings, 1 eight-membered ring, 5 aliphatic ethers, 1 sulfonate, and 1 Oxolane .

Synthesis Analysis

The synthesis of this compound involves several steps. First, D-glucose is protected with two isopropylidene moieties . Then, the introduction of the tosylate leaving group occurs under basic conditions . In subsequent reactions, the replacement of the tosyl leaving group against the resulting functional group proceeds under inversion of the configuration of the respective carbon atom C-3 (Walden-inversion) in most of the cases . Side reactions like eliminations were also observed .Molecular Structure Analysis

The molecular structure of this compound has been reported . It crystallizes from a petroleum ether/ethyl acetate mixture with the chiral orthorhombic space group P2 1 2 1 2 1 with four molecules in the unit cell . The unit cell parameters are: a = 9.7945 (7) Å, b = 10.1945 (7) Å, c = 21.306 (1) Å, and V = 2127.4 (2) Å .Chemical Reactions Analysis

The compound plays a major role for the introduction of various functional groups, as building blocks for the formation of di- and oligosugars, as chiral pool materials or for the preparation of bioactive glycoconjugates . It offers the possibility for the preparation of rare carbohydrate derivatives .Physical And Chemical Properties Analysis

The compound contains 46 bonds in total, including 24 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 3 five-membered rings, 1 eight-membered ring, 5 aliphatic ethers, 1 sulfonate, and 1 Oxolane .Applications De Recherche Scientifique

Unexpected Formation of Anhydrofuranoses

Research has shown that treating certain glycopyranosides with trifluoromethanesulfonic acid can lead to the formation of anhydrofuranoses, compounds closely related to the chemical structure of interest. These derivatives have potential applications in synthetic organic chemistry, particularly in the synthesis of complex molecules from simpler sugar derivatives (Ziegler, Vollmer, Oberhoffner, & Eckhardt, 1993).

Rearrangements and Complex Formation

Studies on bis(o-thiocarbonyl) disulphides and their rearrangements highlight the unique behavior of compounds like 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose under certain conditions, offering insights into reaction mechanisms that could be exploited for synthetic strategies in carbohydrate chemistry (Shasha, Doane, Russell, & Rist, 1966).

Chemical Reactions and Derivative Synthesis

The reaction of 1,2:5,6-di-O-isopropylidene-3-O-p-nitrophenylsulfonyl alpha-D-glucofuranose with tetramethylammonium hydroxide in methyl sulfoxide yields various derivatives, demonstrating the compound's versatility as a precursor for the synthesis of complex molecules. This process and the products formed underline the potential applications in developing new materials or chemical entities (Rosenthal & Nguyen, 1968).

Synthesis of Thio-Derivatives

The synthesis of thio-D-allose and related compounds from derivatives of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose showcases its utility in creating sulfur-containing carbohydrates, which have applications in medicinal chemistry and as analytical standards (Al-Mosoudi & Hughes, 1986).

Glycomimetics and Enzyme Inhibition

The development of glycomimetics based on modifications of 1-thio-D-glucopyranose derivatives, including those derived from 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, demonstrates the potential for creating enzyme inhibitors. Such compounds can mimic the structure of natural sugars but resist enzymatic degradation, making them useful in studying carbohydrate-processing enzymes (Knapp, Darout, & Amorelli, 2006).

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2:5,6-Di-O-isopropylidene-3-O-(methylsulfonyl)-alpha-D-glucofuranose involves the protection of the hydroxyl groups on the glucose molecule, followed by the introduction of the methylsulfonyl group at the C-3 position. The final step involves the removal of the protecting groups to obtain the desired compound.", "Starting Materials": [ "D-glucose", "Acetone", "Isopropyl alcohol", "Methanesulfonyl chloride", "Pyridine", "Methanol", "Concentrated hydrochloric acid", "Sodium bicarbonate", "Diethyl ether" ], "Reaction": [ "Protection of the hydroxyl groups on glucose using acetone and isopropyl alcohol to obtain 1,2:5,6-Di-O-isopropylidene-D-glucose", "Introduction of the methylsulfonyl group at the C-3 position using methanesulfonyl chloride and pyridine to obtain 1,2:5,6-Di-O-isopropylidene-3-O-(methylsulfonyl)-D-glucose", "Removal of the protecting groups using concentrated hydrochloric acid and sodium bicarbonate to obtain 1,2:5,6-Di-O-isopropylidene-3-O-(methylsulfonyl)-alpha-D-glucofuranose", "Purification of the final compound using diethyl ether" ] } | |

Numéro CAS |

5450-26-0 |

Formule moléculaire |

C13H22O8S |

Poids moléculaire |

338.38 g/mol |

Nom IUPAC |

[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate |

InChI |

InChI=1S/C13H22O8S/c1-12(2)16-6-7(18-12)8-9(21-22(5,14)15)10-11(17-8)20-13(3,4)19-10/h7-11H,6H2,1-5H3/t7?,8-,9+,10-,11-/m1/s1 |

Clé InChI |

CLCAOXSGSHWACR-OXKBGPBOSA-N |

SMILES isomérique |

CC1(OCC(O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OS(=O)(=O)C)C |

SMILES |

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OS(=O)(=O)C)C |

SMILES canonique |

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OS(=O)(=O)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Benzyloxy)carbonyl]leucyltyrosine](/img/structure/B1580682.png)

![6-Phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1580687.png)